Introduction: The Significance of the Benzothiophene Scaffold
Introduction: The Significance of the Benzothiophene Scaffold
An In-depth Technical Guide to 6-Methylbenzo[b]thiophene: Structure, Properties, Synthesis, and Applications
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science.[1] Formed by the fusion of a benzene ring and a thiophene ring, this aromatic system is a key pharmacophore in several FDA-approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[2][3][4][5] The structural rigidity, lipophilicity, and unique electronic properties of the benzothiophene core make it an ideal building block for developing novel therapeutic agents and organic electronic materials.[6][7]
This guide focuses on a specific, high-value derivative: 6-Methylbenzo[b]thiophene . The introduction of a methyl group at the 6-position subtly modifies the electronic properties and steric profile of the parent molecule, opening new avenues for structure-activity relationship (SAR) studies. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in contemporary drug discovery.
PART 1: Molecular Structure and Physicochemical Properties
6-Methylbenzo[b]thiophene is an aromatic heterocyclic compound. The core structure is a planar 10π-electron system, and the methyl group is attached to the benzene portion of the bicyclic ring.[8]
Chemical Structure:
-
IUPAC Name: 6-methyl-1-benzothiophene
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Synonyms: 6-Methylbenzothiophene, 6-Methylthianaphthene[9]
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SMILES: CC1=CC2=C(C=C1)C=CS2[9]
The numbering of the benzo[b]thiophene ring system begins at the sulfur atom and proceeds around the thiophene ring before continuing to the benzene ring fusion carbons and then the remaining benzene positions.
Data Presentation: Physicochemical and Identification Data
The key properties and identifiers for 6-Methylbenzo[b]thiophene are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 16587-47-6 | [9][10] |
| Molecular Weight | 148.22 g/mol | [9] |
| Appearance | White to off-white solid | N/A (Commonly observed) |
| Melting Point | 42.0-42.5 °C | N/A |
| Boiling Point | 110-115 °C (at 13 Torr) | N/A |
| Purity | ≥98% (Commercially available) | [9][10][11] |
| Storage | Room Temperature, Sealed in dry, Keep in dark place | [9][10] |
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl group and the five aromatic protons.
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Methyl Protons (C6-CH₃): A sharp singlet is expected around δ 2.5 ppm.
-
Aromatic Protons (H2, H3, H4, H5, H7): These protons will appear in the aromatic region (δ 7.0-8.0 ppm).
-
H2 and H3 on the thiophene ring will likely appear as doublets, coupling with each other.
-
H7 will be a singlet or a narrow doublet, influenced by the adjacent methyl group.
-
H5 will be a doublet, coupled to H4.
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H4 will be a doublet, coupled to H5.
-
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Methyl Carbon (C6-CH₃): Expected around δ 21-22 ppm.
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Aromatic Carbons: Eight signals are expected in the range of δ 120-142 ppm. The quaternary carbons involved in the ring fusion (C3a and C7a) will typically be found further downfield. Based on data for the parent benzothiophene and other methylated isomers, the predicted chemical shifts are highly informative for structural confirmation.[12][13][14]
-
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a prominent molecular ion (M⁺) peak at m/z = 148, corresponding to the molecular weight of the compound.
PART 2: Synthesis and Purification
The synthesis of substituted benzo[b]thiophenes can be achieved through various strategies. Modern methods often employ metal-catalyzed cyclization reactions, which offer high yields and functional group tolerance.[6][7][15] A robust and adaptable method for preparing 6-Methylbenzo[b]thiophene is via the electrophilic cyclization of a corresponding o-alkynyl thioanisole precursor.
Experimental Protocol: Synthesis via Electrophilic Cyclization
This protocol describes a plausible multi-step synthesis starting from commercially available 4-methylthiophenol. The causality behind this choice lies in its efficiency and the direct placement of the required methyl group at the correct position.
Step 1: Sonogashira Coupling to form 1-((4-Methylphenyl)thio)-2-(trimethylsilyl)acetylene
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To a dry, nitrogen-flushed Schlenk flask, add 4-methylthiophenol (1.0 eq), copper(I) iodide (0.05 eq), and Pd(PPh₃)₂Cl₂ (0.02 eq).
-
Add dry triethylamine (3.0 eq) as the solvent and base.
-
Slowly add (bromoethynyl)trimethylsilane (1.1 eq) to the stirring mixture at room temperature.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC until the starting thiol is consumed.
-
Upon completion, filter the mixture through a pad of Celite to remove catalyst residues and salts.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired TMS-protected alkyne.
Step 2: Desilylation to form 1-Ethynyl-4-(methylthio)benzene
-
Dissolve the product from Step 1 in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with water.
-
Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the terminal alkyne, which is often used in the next step without further purification.
Step 3: Electrophilic Cyclization to 6-Methylbenzo[b]thiophene
-
Dissolve the terminal alkyne from Step 2 in dry dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a suitable electrophilic cyclizing agent, such as I₂ (1.2 eq) or N-iodosuccinimide (NIS). The choice of an iodine-based electrophile is deliberate as it first yields a 3-iodo-6-methylbenzo[b]thiophene, a versatile intermediate.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain 3-iodo-6-methylbenzo[b]thiophene.
Step 4: Reductive Deiodination
-
Dissolve the 3-iodo intermediate in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent such as zinc dust and a proton source like ammonium chloride or acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the mixture, filter to remove excess zinc, and concentrate the solvent.
-
Perform an aqueous workup and extract the final product, 6-Methylbenzo[b]thiophene, with an organic solvent.
-
Purify by flash column chromatography or recrystallization to obtain the final product with high purity (>98%).
Visualization: Synthetic Workflow
The following diagram illustrates the key transformations in the proposed synthesis.
Caption: A plausible synthetic route to 6-Methylbenzo[b]thiophene.
PART 3: Chemical Reactivity
The reactivity of 6-Methylbenzo[b]thiophene is governed by the aromatic nature of the bicyclic system and the electronic influence of the sulfur atom and the methyl group.
Electrophilic Aromatic Substitution
Like the parent molecule, the thiophene ring in 6-Methylbenzo[b]thiophene is more susceptible to electrophilic attack than the benzene ring.[8]
-
Regioselectivity: The primary site of electrophilic substitution is the C3 position . This preference is due to the ability of the sulfur atom to stabilize the cationic intermediate (Wheland intermediate) through its lone pair of electrons more effectively when the attack occurs at C3 versus C2.[8]
-
Secondary Site: If the C3 position is blocked, electrophilic attack occurs at the C2 position .
-
Influence of the Methyl Group: The C6-methyl group is an activating, ortho, para-directing group for electrophilic substitution on the benzene ring. However, reactions on the benzene ring typically require harsher conditions than those on the thiophene ring.
Metalation
Deprotonation using strong bases like n-butyllithium occurs preferentially at the C2 position .[8] The resulting 2-lithio-6-methylbenzo[b]thiophene is a powerful nucleophile and a key intermediate for introducing a wide variety of functional groups at the C2 position by quenching with different electrophiles (e.g., CO₂, aldehydes, alkyl halides).
Visualization: Reactivity Map
This diagram highlights the key reactive sites on the 6-Methylbenzo[b]thiophene core.
Caption: Key reactive sites on the 6-Methylbenzo[b]thiophene nucleus.
PART 4: Applications in Research and Development
The benzo[b]thiophene scaffold is a cornerstone in drug discovery, and the 6-methyl derivative has proven to be of particular importance in the development of highly potent and selective therapeutic agents.[1][16]
Drug Discovery: Neurokinin-2 (NK₂) Receptor Antagonists
The most prominent application of the 6-methylbenzo[b]thiophene core is in the design of antagonists for the human neurokinin-2 (NK₂) receptor.[16][17] The NK₂ receptor is implicated in various physiological processes, including smooth muscle contraction, and its antagonists have therapeutic potential for conditions like asthma and overactive bladder.
In an extensive SAR study, researchers identified a series of compounds where the 6-methylbenzo[b]thiophene-2-carboxylic acid moiety served as a crucial molecular cap.[16] The compound 10i from this study, which incorporates the 6-methylbenzo[b]thiophene core, exhibited subnanomolar potency in vitro and was highly potent with a long duration of action in vivo.[17] This work underscores the value of the 6-methyl group in optimizing the pharmacological profile of the lead compound.
Visualization: Role as a Pharmacophore
The diagram below illustrates how the 6-methylbenzo[b]thiophene unit functions as a key building block in the structure of a potent NK₂ antagonist.
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